1-[1-(2-Methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Description
- Reactants: 2-Methoxy-5-methylphenylpyrrolidine and piperidine-4-carboxylic acid.
- Conditions: Heating in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Product: 1-[1-(2-Methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine.
Step 3: Formation of Carboxamide Group
- Reactants: 1-[1-(2-Methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine and an amine source.
- Conditions: Reaction in the presence of a dehydrating agent such as thionyl chloride.
- Product: 1-[1-(2-Methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Properties
IUPAC Name |
1-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-11-3-4-15(25-2)13(9-11)21-16(22)10-14(18(21)24)20-7-5-12(6-8-20)17(19)23/h3-4,9,12,14H,5-8,10H2,1-2H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKWYAFPFKBGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the piperidine ring and the methoxy-substituted phenyl group. The final step involves the formation of the carboxamide group.
-
Step 1: Synthesis of Pyrrolidine Ring
- Reactants: 2-Methoxy-5-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate.
- Conditions: Reflux in ethanol.
- Product: 2-Methoxy-5-methylphenylpyrrolidine.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
- Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Conditions: Acidic or basic medium.
- Major Product: 1-[1-(2-Hydroxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide.
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Reduction: : The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Conditions: Anhydrous conditions.
- Major Product: 1-[1-(2-Methoxy-5-methylphenyl)-2,5-dihydroxypyrrolidin-3-yl]piperidine-4-carboxamide.
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Substitution: : The methoxy group can be substituted with other functional groups.
- Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
- Conditions: Room temperature or slightly elevated temperatures.
- Major Product: 1-[1-(2-Halogen-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide.
Scientific Research Applications
1-[1-(2-Methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(2-Methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can be compared with similar compounds, such as:
1-(2-Methoxy-5-methylphenyl)-3-octadecylurea: Similar in structure but with an octadecyl group instead of the piperidine ring.
1-(2-Methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid: Contains a tetrazole ring instead of the pyrrolidine ring.
1-(2-Methoxy-5-methylphenyl)-2,6-dimethylpiperidine: Lacks the pyrrolidine ring and has additional methyl groups on the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
